molecular formula C4H9N3 B1275071 1-Azidobutane CAS No. 7332-00-5

1-Azidobutane

Cat. No.: B1275071
CAS No.: 7332-00-5
M. Wt: 99.13 g/mol
InChI Key: QZOJRSAENHTURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azidobutane, also known as butyl azide, is an organic compound with the molecular formula C₄H₉N₃. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃).

Preparation Methods

1-Azidobutane can be synthesized through several methods, including:

  • Reaction of 1-bromobutane with sodium azide: : This is a common method where 1-bromobutane reacts with sodium azide (NaN₃) in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound and sodium bromide as a byproduct. [ \text{C₄H₉Br} + \text{NaN₃} \rightarrow \text{C₄H₉N₃} + \text{NaBr} ]

  • Industrial production methods: : Industrially, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

1-Azidobutane undergoes various chemical reactions, including:

  • Substitution reactions: : The azide group in this compound can participate in nucleophilic substitution reactions. . [ \text{R-C≡CH} + \text{C₄H₉N₃} \xrightarrow{\text{Cu}} \text{R-triazole} ]

  • Reduction reactions: : this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂). This reaction liberates nitrogen gas (N₂) as a byproduct . [ \text{C₄H₉N₃} + 4\text{H} \rightarrow \text{C₄H₉NH₂} + \text{N₂} ]

  • Rearrangement reactions: : Under certain conditions, this compound can undergo rearrangement reactions, leading to the formation of different products. For example, acid-catalyzed rearrangement can result in the formation of amines .

Scientific Research Applications

1-Azidobutane finds applications in various fields of scientific research, including:

Mechanism of Action

The mechanism of action of 1-azidobutane is primarily based on the reactivity of the azide group. The azide group can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas. The specific molecular targets and pathways involved depend on the nature of the reaction and the reactants used .

Comparison with Similar Compounds

1-Azidobutane can be compared with other similar azide compounds, such as:

This compound is unique due to its specific structure and reactivity, making it suitable for a wide range of applications in scientific research and industrial processes.

Properties

IUPAC Name

1-azidobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-2-3-4-6-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOJRSAENHTURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20994038
Record name 1-Azidobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20994038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7332-00-5
Record name Butane, 1-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC239754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azidobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20994038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azidobutane
Reactant of Route 2
Reactant of Route 2
1-Azidobutane
Reactant of Route 3
Reactant of Route 3
1-Azidobutane
Reactant of Route 4
Reactant of Route 4
1-Azidobutane
Reactant of Route 5
Reactant of Route 5
1-Azidobutane
Reactant of Route 6
Reactant of Route 6
1-Azidobutane
Customer
Q & A

Q1: What is the primary application of 1-azidobutane based on the provided research?

A1: The research abstract [] focuses on the synthesis and characterization of various azidoalkanes, including this compound. The study aimed to produce these compounds in significant quantities (e.g., 100g of this compound) and characterize them using analytical and spectroscopic techniques. The abstract does not delve into specific applications or biological activities of this compound.

Q2: What spectroscopic data was likely acquired for the characterization of this compound?

A2: While the abstract [] doesn't specify the exact spectroscopic techniques employed, common methods for characterizing azidoalkanes like this compound include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.